![molecular formula C15H10BrNOS B3336682 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol CAS No. 353517-94-9](/img/structure/B3336682.png)
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol
Descripción general
Descripción
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol, also known as BTEQ, is a small molecule that has gained increasing interest in scientific research due to its potential therapeutic applications. BTEQ belongs to the family of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is not fully understood, but it has been proposed that 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol exerts its effects by targeting various signaling pathways involved in inflammation, cancer, and viral infection. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to inhibit the activity of IKKβ, a key regulator of NF-κB signaling pathway, and reduce the expression of pro-inflammatory cytokines. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has also been reported to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been reported to possess anti-viral activity against HIV-1 and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has several advantages as a research tool, including its small molecular size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol in lab experiments, such as its low solubility in water and potential toxicity at high concentrations. The optimal concentration and treatment duration of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol should be carefully determined in each experiment to ensure its effectiveness and safety.
Direcciones Futuras
There are several future directions for research on 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization as a research tool. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has shown promising results in preclinical studies for its anti-inflammatory, anti-cancer, and anti-viral properties, and further studies are needed to evaluate its safety and efficacy in clinical trials. The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol is not fully understood, and future studies should focus on identifying its molecular targets and signaling pathways. In addition, the synthesis and purification of 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol can be further optimized to improve its yield and purity, and its chemical modifications can be explored to enhance its potency and selectivity.
Aplicaciones Científicas De Investigación
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is one of the major causes of many diseases, including cancer, autoimmune disorders, and cardiovascular diseases. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which plays a critical role in regulating inflammation. 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has also been reported to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol has been shown to possess anti-viral activity against HIV-1 and influenza virus.
Propiedades
IUPAC Name |
2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOBCQQVGVHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387740 | |
| Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
CAS RN |
353517-94-9 | |
| Record name | 2-[2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)


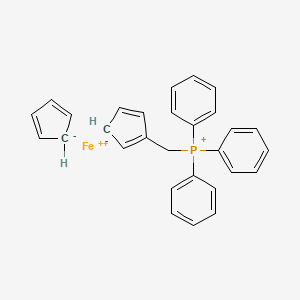
![2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine](/img/structure/B3336627.png)
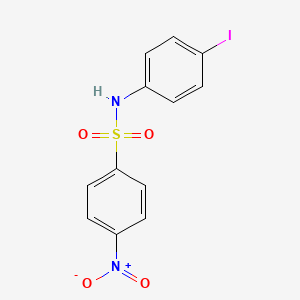
![4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone](/img/structure/B3336638.png)
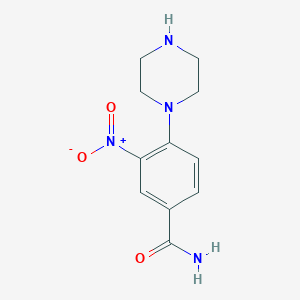
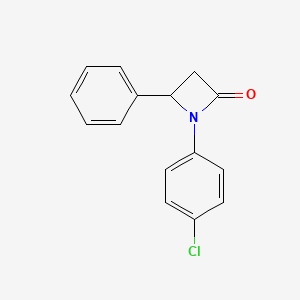

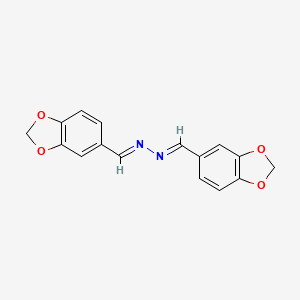
![(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3336675.png)
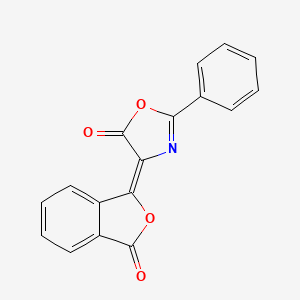
![N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide](/img/structure/B3336703.png)